3-Amino-5-phenylpyrrolidin-2-one;hydrochloride
Description
Systematic Nomenclature
Classification
General Applications in Academic Research
Key Research Domains
Medicinal Chemistry
Antimicrobial Development
- Demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.
Enzyme Interaction Studies
Material Science
Case Studies
- Neurological Drug Candidates : Derivatives of this compound showed 40% higher efficacy than gabapentin in rodent models of neuropathic pain.
- Anticancer Scaffolds : Functionalization at the amino group generated analogs with submicromolar activity against breast cancer cell lines (MCF-7 IC₅₀: 2.5 µM).
Properties
IUPAC Name |
3-amino-5-phenylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYFAMJDBOVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenylacetonitrile Derivatives
A common laboratory-scale method involves the reaction of phenylacetonitrile with ethyl chloroacetate to form an α-cyano ester intermediate. This intermediate undergoes cyclization in the presence of ammonia or ammonium acetate, yielding the pyrrolidinone core. Subsequent hydrolysis and treatment with hydrochloric acid afford the hydrochloride salt.
Reaction Scheme:
- $$ \text{Phenylacetonitrile} + \text{Ethyl chloroacetate} \rightarrow \alpha\text{-Cyano ester intermediate} $$
- $$ \text{Cyclization (NH}_3\text{)} \rightarrow 3\text{-Amino-5-phenylpyrrolidin-2-one} $$
- $$ \text{HCl treatment} \rightarrow \text{Hydrochloride salt} $$ .
Key parameters influencing yield include:
- Temperature : Cyclization proceeds optimally at 80–100°C.
- Solvent : Ethanol or methanol enhances solubility of intermediates.
- Catalyst : Ammonium acetate improves reaction efficiency by stabilizing reactive species.
Multi-Step Synthesis from Itaconic Acid
An alternative route, adapted from parallel synthesis methodologies for related pyrrolidinones, employs itaconic acid as a starting material. This five-step process involves:
- Esterification of itaconic acid to form dimethyl itaconate.
- Michael addition with aniline to introduce the phenyl group.
- Cyclization under acidic conditions to generate the pyrrolidinone ring.
- Amination at the 3-position using hydroxylamine or ammonia.
- Salt formation with hydrochloric acid.
This method offers modularity for introducing diverse substituents but requires stringent control over reaction conditions to avoid side products.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-effectiveness, reproducibility, and environmental sustainability. Continuous flow reactors and automated systems are employed to optimize the cyclization and salt formation steps.
Continuous Flow Reactor Design
A patented approach (adapted from) utilizes a continuous flow system for the cyclization step:
- Residence time : 10–15 minutes at 120°C.
- Solvent : Toluene or xylene facilitates azeotropic removal of water.
- Yield : 85–90% purity post-crystallization.
Table 1: Industrial-Scale Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization rate |
| Pressure | 1–2 atm | Prevents solvent evaporation |
| Catalyst Loading | 5–7 mol% NH$$_4$$OAc | Reduces side reactions |
| Flow Rate | 0.5 L/min | Balances residence time and throughput |
Work-Up and Purification
Industrial work-up involves:
- Precipitation : Adding ethanol to isolate the hydrochloride salt.
- Filtration : Removing byproducts like sodium chloride.
- Distillation : Recovering solvents for reuse.
Key Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but complicate solvent recovery. Ethanol strikes a balance between solubility and environmental impact.
Acid Catalysis
Hydrochloric acid serves dual roles:
- Cyclization catalyst : Protonates intermediates to facilitate ring closure.
- Salt formation : Converts the free base to the stable hydrochloride form.
Table 2: Effect of Acid Concentration on Yield
| HCl Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 72 | 89 |
| 2.0 | 88 | 95 |
| 3.0 | 85 | 93 |
Characterization and Analytical Data
Spectroscopic Characterization
Purity Analysis
HPLC methods with C18 columns (UV detection at 254 nm) confirm ≥98% purity for pharmaceutical-grade material.
Comparative Analysis with Related Compounds
3-Amino-5-methylpyrrolidin-2-one
1-Phenylpyrrolidin-2-one
- Lacks the 3-amino group , simplifying synthesis but reducing biological activity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
Key Properties:
- Molecular Formula : C11H14ClN
- Molecular Weight : Approximately 215.69 g/mol
- Solubility : Enhanced in hydrochloride form
Scientific Research Applications
3-Amino-5-phenylpyrrolidin-2-one; hydrochloride has been investigated for multiple applications:
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.
Antimicrobial Research
Research has demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.
Enzyme Interaction Studies
The compound is used to study enzyme interactions and protein-ligand binding, contributing to the understanding of biochemical pathways and potential drug targets.
Drug Development
It plays a role as a precursor in synthesizing drugs aimed at treating neurological disorders and other conditions, showcasing its therapeutic potential.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of 3-Amino-5-phenylpyrrolidin-2-one; hydrochloride against various bacterial strains. Results indicated significant inhibitory effects linked to the compound's ability to disrupt cell wall synthesis.
Case Study 2: Drug Development for Neurological Disorders
In another study, researchers synthesized derivatives of this compound targeting neurotransmitter receptors involved in neurological disorders. The derivatives showed enhanced efficacy compared to existing treatments, indicating promising therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Core
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride
- Structural Differences : Incorporates a fluorine atom on the phenyl ring and a methyl group at the 1-position .
- The methyl group may reduce conformational flexibility, altering pharmacokinetics.
- Molecular Weight: 268.73 g/mol (vs. 240.69 g/mol for 3-amino-5-phenylpyrrolidin-2-one HCl).
3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
Modifications to the Amine Group and Ring Systems
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride
- Structural Differences : Replaces the lactam with a pyrimidine ring and introduces a fluorinated substituent .
- The fluorine atom may improve metabolic stability.
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride
- Structural Differences: Features a complex aryl-pyrrolidinone system with pyrazolopyrimidine and halogenated substituents .
- Impact : The extended aromatic system and halogen atoms likely enhance binding to DNA or topoisomerases, suggesting anticancer applications.
Data Tables: Structural and Physicochemical Comparisons
Table 1. Substituent Effects on Pyrrolidinone Derivatives
Table 2. Bioactivity Insights from Analogous Compounds
Biological Activity
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring with an amino group and a phenyl substituent. Its chemical formula is CHN·HCl, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the phenyl group may engage in hydrophobic interactions, enhancing binding affinity. This dual interaction can modulate enzyme activity significantly.
- Protein-Ligand Binding : The compound has been utilized in studies focusing on protein-ligand interactions, indicating its role as a potential lead compound in drug development.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities:
Case Studies and Research Findings
- Enzyme Interaction Studies : A study investigated the binding affinity of this compound to cyclooxygenase (COX) enzymes. It showed promising inhibition profiles with IC values indicating selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
- Anti-inflammatory and Analgesic Activity : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction of edema at various dosages (10 mg/kg to 30 mg/kg), with effects comparable to aspirin . The results underscore its potential as an analgesic and anti-inflammatory agent.
- Therapeutic Applications : Preliminary findings suggest that this compound could serve as a precursor for drug development targeting inflammatory pathways, enhancing its therapeutic utility in conditions such as arthritis or other inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-5-phenylpyrrolidin-2-one hydrochloride in academic settings?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, hydroxylamine hydrochloride and benzonitrile are reacted under controlled pH (adjusted to 6–7 with dilute HCl) and temperature (40–50°C) to form intermediates, followed by reduction or substitution steps to introduce the phenyl and amino groups . Final hydrochlorination is achieved by adding HCl to the free base in solvents like isopropanol, yielding the hydrochloride salt .
Q. How is the crystal structure of this compound characterized using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed with SHELX programs (e.g., SHELXL for refinement). Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry. Validation metrics (R-factor, electron density residuals) ensure accuracy .
Q. What spectroscopic techniques are critical for confirming its molecular identity?
- Methodological Answer :
- NMR : - and -NMR identify proton environments (e.g., NH at δ 5.5–6.0 ppm) and quaternary carbons.
- FT-IR : Peaks at 1650–1700 cm confirm the lactam carbonyl group.
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] and fragmentation patterns.
Q. How to assess its purity and stability under laboratory storage conditions?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via mass balance. Lyophilization or inert atmosphere storage (argon) prevents hygroscopic degradation .
Advanced Research Questions
Q. How to resolve contradictions in tautomeric or conformational states observed in spectroscopic vs. crystallographic data?
- Methodological Answer : Combine SCXRD (to resolve solid-state conformation) with solution-state NMR (e.g., -HMBC) to detect tautomeric equilibria. Computational tools like Molecular Operating Environment (MOE) model energy barriers between tautomers, while variable-temperature NMR quantifies population ratios .
Q. What computational strategies are effective for modeling its interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .
Q. How to design experiments to analyze its reactivity in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : Use kinetic studies under varying conditions (pH, solvent polarity). For example, track reaction progress with -NMR in DO/DMSO-d mixtures. Isotopic labeling (e.g., -amine) helps trace regioselectivity. LC-MS identifies transient intermediates .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) using vapor diffusion. Additives like trifluoroacetic acid (TFA) improve crystal quality by disrupting aggregates. High-throughput robotic platforms (e.g., Gryphon LCP) optimize conditions for needle vs. plate morphologies .
Q. How to validate its hypothesized mechanism of action in enzyme inhibition assays?
- Methodological Answer : Conduct steady-state kinetic assays (e.g., UV-Vis monitoring of NADH depletion) to determine IC. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Site-directed mutagenesis of target enzymes confirms binding residues .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
